molecular formula C12H10N2O2S B5740491 3-[(2-pyrimidinylthio)methyl]benzoic acid

3-[(2-pyrimidinylthio)methyl]benzoic acid

Cat. No. B5740491
M. Wt: 246.29 g/mol
InChI Key: CMSGTJVKKFFSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-pyrimidinylthio)methyl]benzoic acid, also known as PPTBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTBA is a heterocyclic compound that contains a pyrimidine ring, a benzene ring, and a thiomethyl group. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-[(2-pyrimidinylthio)methyl]benzoic acid varies depending on its application. In cancer cells, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammatory cells, this compound has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to the accumulation of cyclic AMP, which inhibits the production of inflammatory cytokines. In weeds, this compound has been found to inhibit the activity of the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. This inhibition leads to the inhibition of photosynthesis and the growth of weeds.
Biochemical and physiological effects:
This compound has been found to have different biochemical and physiological effects depending on its application. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, resulting in the inhibition of cancer cell growth. In inflammatory cells, this compound has been found to reduce the production of inflammatory cytokines, resulting in the inhibition of inflammation. In weeds, this compound has been found to inhibit photosynthesis, resulting in the inhibition of weed growth.

Advantages and Limitations for Lab Experiments

3-[(2-pyrimidinylthio)methyl]benzoic acid has several advantages for lab experiments, including its high purity, stability, and selectivity. This compound is also relatively easy to synthesize using different methods. However, this compound has some limitations, including its potential toxicity and its limited solubility in water. These limitations should be considered when designing experiments using this compound.

Future Directions

There are several future directions for the study of 3-[(2-pyrimidinylthio)methyl]benzoic acid. In medicine, this compound could be further studied for its potential as an anti-cancer and anti-inflammatory agent in vivo. The mechanism of action of this compound in cancer cells and inflammatory cells could also be further elucidated. In agriculture, this compound could be further studied for its potential as a herbicide in vivo. The selectivity and toxicity of this compound towards different plant species could also be further studied. In environmental science, this compound could be further studied for its potential as an environmental pollutant sensor in vivo. The sensitivity and selectivity of this compound towards different heavy metal ions could also be further studied.

Synthesis Methods

3-[(2-pyrimidinylthio)methyl]benzoic acid can be synthesized using different methods, including the reaction of 2-mercaptopyrimidine with 3-bromobenzoic acid, the reaction of 2-chloropyrimidine with 3-mercaptobenzoic acid, and the reaction of 2-mercaptopyrimidine with 3-chlorobenzoic acid. The synthesis of this compound requires the use of appropriate reagents and conditions to ensure high yield and purity.

Scientific Research Applications

3-[(2-pyrimidinylthio)methyl]benzoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines in vitro. In agriculture, this compound has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds in vitro. This compound has also been studied for its potential as an environmental pollutant sensor, as it has been found to selectively detect heavy metal ions in water.

properties

IUPAC Name

3-(pyrimidin-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-11(16)10-4-1-3-9(7-10)8-17-12-13-5-2-6-14-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGTJVKKFFSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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